Cas no 740806-64-8 (4-bromo-1-chloro-2-(methylsulfanyl)benzene)

4-ブロモ-1-クロロ-2-(メチルスルファニル)ベンゼンは、臭素と塩素、メチルチオ基が置換した芳香族化合物です。分子式C7H6BrClS、分子量237.54の白色~淡黄色結晶性固体で、有機合成中間体として重要な役割を果たします。特に医農薬品の合成において、多官能基の反応性を活かした多段階変換が可能です。臭素と塩素のハロゲン置換基により求電子置換反応の選択性が高く、メチルチオ基は酸化によるスルホン化や脱保護が容易な点が特徴です。高い純度(通常98%以上)で供給可能であり、ヘテロ環合成やパラジウムカップリング反応などの精密有機反応に適しています。

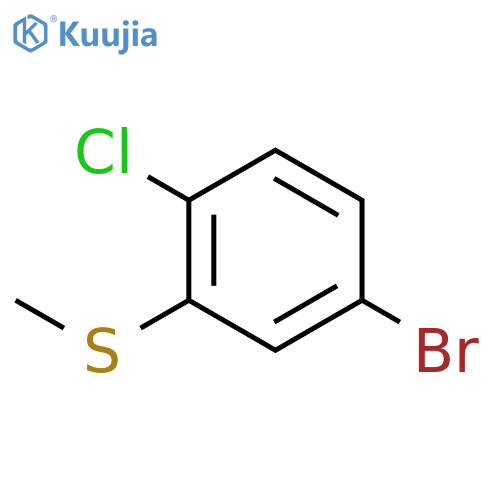

740806-64-8 structure

商品名:4-bromo-1-chloro-2-(methylsulfanyl)benzene

CAS番号:740806-64-8

MF:C7H6BrClS

メガワット:237.544538974762

MDL:MFCD22488922

CID:1764107

PubChem ID:59492288

4-bromo-1-chloro-2-(methylsulfanyl)benzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 4-bromo-1-chloro-2-(methylthio)-

- 4-bromo-1-chloro-2-(methylsulfanyl)benzene

- DTXSID401283259

- 740806-64-8

- ZHRFLIJIKULVLC-UHFFFAOYSA-N

- 4-bromo-1-chloro-2-methylsulfanylbenzene

- CS-0192514

- (5-bromo-2-chlorophenyl)(methyl)sulfane

- 4-Bromo-1-chloro-2-(methylthio)benzene

- MFCD22488922

- SCHEMBL2874105

- E92305

- EN300-3559111

-

- MDL: MFCD22488922

- インチ: InChI=1S/C7H6BrClS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3

- InChIKey: ZHRFLIJIKULVLC-UHFFFAOYSA-N

- ほほえんだ: CSC1=C(C=CC(=C1)Br)Cl

計算された属性

- せいみつぶんしりょう: 235.90621g/mol

- どういたいしつりょう: 235.90621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 110

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

4-bromo-1-chloro-2-(methylsulfanyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB559554-10 g |

(5-Bromo-2-chlorophenyl)(methyl)sulfane; . |

740806-64-8 | 10g |

€965.80 | 2023-07-10 | ||

| Enamine | EN300-3559111-2.5g |

4-bromo-1-chloro-2-(methylsulfanyl)benzene |

740806-64-8 | 95.0% | 2.5g |

$2127.0 | 2025-03-18 | |

| Enamine | EN300-3559111-10.0g |

4-bromo-1-chloro-2-(methylsulfanyl)benzene |

740806-64-8 | 95.0% | 10.0g |

$4667.0 | 2025-03-18 | |

| abcr | AB559554-10g |

(5-Bromo-2-chlorophenyl)(methyl)sulfane; . |

740806-64-8 | 10g |

€890.60 | 2025-02-19 | ||

| Ambeed | A1707600-5g |

(5-Bromo-2-chlorophenyl)(methyl)sulfane |

740806-64-8 | 98% | 5g |

$480.0 | 2024-04-17 | |

| Aaron | AR01R0FU-5g |

Benzene, 4-bromo-1-chloro-2-(methylthio)- |

740806-64-8 | 95% | 5g |

$414.00 | 2025-02-12 | |

| Enamine | EN300-3559111-0.05g |

4-bromo-1-chloro-2-(methylsulfanyl)benzene |

740806-64-8 | 95.0% | 0.05g |

$252.0 | 2025-03-18 | |

| Enamine | EN300-3559111-1.0g |

4-bromo-1-chloro-2-(methylsulfanyl)benzene |

740806-64-8 | 95.0% | 1.0g |

$1086.0 | 2025-03-18 | |

| Enamine | EN300-3559111-0.25g |

4-bromo-1-chloro-2-(methylsulfanyl)benzene |

740806-64-8 | 95.0% | 0.25g |

$538.0 | 2025-03-18 | |

| abcr | AB559554-1 g |

(5-Bromo-2-chlorophenyl)(methyl)sulfane; . |

740806-64-8 | 1g |

€199.50 | 2023-07-10 |

4-bromo-1-chloro-2-(methylsulfanyl)benzene 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

740806-64-8 (4-bromo-1-chloro-2-(methylsulfanyl)benzene) 関連製品

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:740806-64-8)4-bromo-1-chloro-2-(methylsulfanyl)benzene

清らかである:99%

はかる:5g

価格 ($):432.0